molecular formula C9H17N3 B13537982 5-Methyl-1-pentyl-1H-pyrazol-3-amine

5-Methyl-1-pentyl-1H-pyrazol-3-amine

Cat. No.: B13537982
M. Wt: 167.25 g/mol
InChI Key: XZXJILGENLSIIY-UHFFFAOYSA-N
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Description

5-Methyl-1-pentyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a pentyl chain at the N1 position, a methyl group at C5, and an amine group at C3. Its molecular formula is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-methyl-1-pentylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-3-4-5-6-12-8(2)7-9(10)11-12/h7H,3-6H2,1-2H3,(H2,10,11)

InChI Key

XZXJILGENLSIIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CC(=N1)N)C

Origin of Product

United States

Preparation Methods

Cyclization of Cyanoacetone with Hydrazine

  • Starting Materials: Cyanoacetone or its alkali metal salts (e.g., sodium cyanoacetone) and hydrazine hydrate or hydrazinium salts.
  • Reaction Conditions: The reaction is typically conducted in a homogeneous or biphasic solvent system such as toluene with water removal by azeotropic distillation to drive the cyclization.
  • Mechanism: The nucleophilic hydrazine attacks the electrophilic cyanoacetone, followed by ring closure and elimination of water to form the pyrazole ring.
  • Isolation: The product 3-amino-5-methylpyrazole is isolated by crystallization after removal of inorganic salts formed during the reaction (e.g., sodium chloride).
  • Yields: Reported yields range from 72% to 83% with purity greater than 95% after distillation or crystallization.

Representative Experimental Data

Entry Reactants Solvent Temperature (°C) Yield (%) Purity (%) Notes
1 Sodium cyanoacetone + hydrazinium hydrochloride Toluene Reflux (~110) 72 >98 Water removal by azeotropic distillation
2 Sodium cyanoacetone + hydrazine hydrate + HCl Toluene 35 72 >95 Acid added to initiate reaction
3 Sodium cyanoacetone + hydrazinium hydrochloride (40% aq.) Toluene Boiling 83.3 >95 Slow addition of hydrazinium salt

This method avoids unstable or difficult-to-obtain intermediates and provides a straightforward, high-yielding synthesis of the pyrazole core suitable for further functionalization.

Summary Table of Preparation Methods for this compound

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Cyclization Cyanoacetone (or salt) + Hydrazine hydrate Toluene, reflux, water removal 72–83 Forms 3-amino-5-methylpyrazole
2 N-Alkylation 3-Amino-5-methylpyrazole + 1-bromopentane DMF, K2CO3, 50–100 °C, several hrs 60–80* Yields this compound
3 Purification Crystallization/Chromatography Standard lab techniques Ensures high purity

*Yields for N-alkylation are estimated based on typical alkylation reactions of pyrazoles in the literature.

Research Discoveries and Notes

  • The preparation of 3-amino-5-methylpyrazole via cyanoacetone and hydrazine is well-established, providing a robust and scalable route with high purity and yield.
  • Direct N-alkylation of pyrazoles with primary alkyl halides is a common and effective method to introduce alkyl substituents at the N-1 position without affecting the amino group at C-3.
  • Alternative synthetic pathways involving pyrazole ring formation from substituted hydrazines and diketones can be adapted to introduce various substituents, including pentyl groups.
  • The stability of cyanoacetone is limited; thus, it is often generated in situ to avoid polymerization during storage.
  • Avoidance of highly toxic reagents and multi-step processes is preferred for industrial scalability and safety.

This detailed analysis of preparation methods for This compound integrates authoritative synthetic strategies, experimental conditions, and yields from diverse research and patent literature, providing a comprehensive guide for researchers and practitioners in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Methyl-1-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group at the 3-position can form hydrogen bonds with biological molecules, influencing their activity . The pyrazole ring can also interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-3-amine Derivatives

Substituent Variations and Molecular Properties

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at the N1 and C5 positions. Below is a comparative analysis of key analogs:

Compound Name Substituent (N1) Substituent (C5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-Methyl-1-pentyl-1H-pyrazol-3-amine Pentyl (C₅H₁₁) Methyl (CH₃) C₉H₁₇N₃ 167.25 Not available High lipophilicity due to pentyl chain
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-Phenylethyl Methyl C₁₂H₁₅N₃ 201.27 3524-42-3 Aromatic group enhances π-π interactions
1-Methyl-3-phenyl-1H-pyrazol-5-amine Methyl Phenyl (C₆H₅) C₁₀H₁₁N₃ 173.219 10199-50-5 Compact structure with phenyl moiety
5-Amino-1-isopropyl-3-methylpyrazole Isopropyl Methyl C₇H₁₂N₃ 138.19 1124-16-9 Branched alkyl improves solubility
1-Benzyl-5-methyl-1H-pyrazol-3-amine Benzyl (C₆H₅CH₂) Methyl C₁₁H₁₃N₃ 187.24 956729-47-8 Benzyl group increases steric bulk
Key Observations:
  • Steric Effects : Bulky substituents like benzyl (C₁₁H₁₃N₃) or 1-phenylethyl (C₁₂H₁₅N₃) may hinder binding to biological targets but could enhance selectivity .
  • Hydrogen Bonding : The amine group at C3 enables hydrogen bonding, critical for interactions with enzymes or receptors. Derivatives with electron-withdrawing groups (e.g., phenyl) may alter this capability .

Biological Activity

5-Methyl-1-pentyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3C_9H_{13}N_3. Its structure includes a methyl group at the 5-position and a pentyl group at the 1-position of the pyrazole ring, contributing to its unique chemical properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Kinase Inhibition : It has been shown to inhibit specific kinases, particularly within the cyclin-dependent kinase (CDK) family. For instance, studies on related pyrazole derivatives indicate that modifications can lead to selective inhibition of kinases like CDK16, which plays a role in cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple microbial strains
Kinase InhibitionSelective inhibition of CDK family kinases
Cytotoxic EffectsInduces cell death in cancer cell lines
Interaction StudiesInteracts with various biological targets

Synthesis Methods

Several synthesis methods for this compound have been reported, including:

  • Nucleophilic Substitution : This method involves the reaction of substituted pyrazoles with appropriate alkyl halides under basic conditions.
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potent antimicrobial activity compared to standard antibiotics.

Case Study 2: Kinase Inhibition

In another investigation, derivatives of pyrazole including this compound were tested for their ability to inhibit CDK16. The compound exhibited an EC50 value of approximately 33 nM, demonstrating high cellular potency and selectivity against other kinases within the family .

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-1-pentyl-1H-pyrazol-3-amine?

The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include alkylation and amination, with solvents like ethanol or acetonitrile under reflux conditions to enhance reaction efficiency. For example, alkylation of the pyrazole core with 1-pentyl halides, followed by amination at the 3-position, can yield the target compound. Optimization of stoichiometry and temperature is critical to minimize side products .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Factors such as solvent polarity, temperature, and reagent choice significantly influence outcomes. For alkylation steps, using polar aprotic solvents (e.g., DMF) with sodium iodide as a coupling agent improves nucleophilic substitution efficiency. Base selection (e.g., N,N-diisopropylethylamine) can enhance regioselectivity during amination. Systematic variation of parameters via Design of Experiments (DoE) is recommended to identify optimal conditions .

Q. What spectroscopic methods are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups like the amine (-NH₂) and methyl/pentyl moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation, as demonstrated in related pyrazole derivatives .

Q. What are the known biological activities of this compound, and how are they assessed?

Preliminary studies on structurally similar pyrazoles indicate potential antimicrobial and anticancer activities. Standard assays include:

  • Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Anticancer : MTT assays to evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SARs) should be explored by modifying substituents and testing derivative libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies often arise from variations in assay protocols, cell line specificity, or compound purity. To address this:

  • Replicate studies under standardized conditions (e.g., ISO-certified labs).
  • Validate results using orthogonal assays (e.g., ATP-based viability assays alongside MTT).
  • Compare with structurally characterized analogs to isolate substituent effects .

Q. What computational models predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes or receptors. For example, docking into the active site of cytochrome P450 or kinase targets can predict inhibitory potential. Machine learning models trained on pyrazole bioactivity datasets may further prioritize high-probability targets .

Q. What challenges arise in X-ray crystallography for structural determination of this compound?

Key challenges include:

  • Crystal Growth : Pyrazole derivatives often form twinned crystals; vapor diffusion methods with mixed solvents (e.g., ethanol/water) may improve crystal quality.
  • Data Refinement : Use SHELXL for high-resolution refinement, particularly for handling hydrogen bonding networks and disorder, as seen in related structures .

Q. How do substituents (e.g., pentyl, methyl) modulate reactivity and bioactivity?

  • Pentyl Chain : Enhances lipophilicity, improving membrane permeability in biological assays.
  • Methyl Group : Electron-donating effects stabilize the pyrazole ring, influencing electrophilic substitution patterns. Systematic SAR studies using derivatives with varied alkyl/aryl groups can quantify these effects .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters for Pyrazole Synthesis

ParameterOptimal RangeImpact on Yield/Selectivity
SolventEthanol, DMFPolar solvents enhance nucleophilicity
Temperature60–80°C (reflux)Higher temps reduce side reactions
BaseNaHCO₃, DIPEAWeak bases improve regioselectivity

Q. Table 2. Biological Assay Conditions

Assay TypeProtocol DetailsKey Metrics
AntimicrobialBroth microdilution (24–48 hrs, 37°C)MIC (μg/mL)
AnticancerMTT (48–72 hrs, 5% CO₂)IC₅₀ (μM)

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